molecular formula C6H4Cl3F9Si B14529603 Silane, trichloro[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]- CAS No. 62281-43-0

Silane, trichloro[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]-

Cat. No.: B14529603
CAS No.: 62281-43-0
M. Wt: 381.5 g/mol
InChI Key: JDHDQTYLAHORAU-UHFFFAOYSA-N
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Description

Silane, trichloro[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]- is a specialized organosilicon compound characterized by the presence of both silicon and fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trichloro[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]- typically involves the reaction of trichlorosilane with a fluorinated organic compound. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows: [ \text{R}_3\text{SiCl} + \text{R’}\text{F} \rightarrow \text{R}_3\text{SiR’}\text{Cl}_3 ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive and potentially hazardous materials. The process often includes steps such as distillation and purification to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Silane, trichloro[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Condensation: Can form siloxane bonds through condensation reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reagents and conditions used.

Scientific Research Applications

Silane, trichloro[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of fluorinated silanes and siloxanes.

    Biology: Employed in the modification of surfaces for biological assays.

    Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialized coatings and materials with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of Silane, trichloro[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]- involves its ability to form strong bonds with various substrates. The presence of fluorine atoms enhances its reactivity and stability, making it effective in forming durable coatings and materials. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces, leading to the formation of siloxane bonds.

Comparison with Similar Compounds

Similar Compounds

    Trichlorosilane: A simpler silane compound used in the production of ultrapure silicon.

    Trichloro(3,3,3-trifluoropropyl)silane: Another fluorinated silane with similar applications but different structural properties.

    Trichloro(4-chlorophenyl)silane: A chlorinated silane used in different industrial applications.

Uniqueness

Silane, trichloro[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]- is unique due to its highly fluorinated structure, which imparts exceptional chemical resistance and stability. This makes it particularly valuable in applications requiring durable and chemically resistant materials.

Properties

CAS No.

62281-43-0

Molecular Formula

C6H4Cl3F9Si

Molecular Weight

381.5 g/mol

IUPAC Name

trichloro-[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]silane

InChI

InChI=1S/C6H4Cl3F9Si/c7-19(8,9)2-1-3(4(10,11)12,5(13,14)15)6(16,17)18/h1-2H2

InChI Key

JDHDQTYLAHORAU-UHFFFAOYSA-N

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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